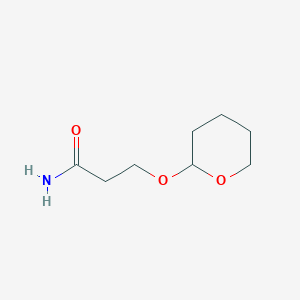
3-(Tetrahydropyran-2-yloxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydropyran-2-yloxy)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPPA is a derivative of the natural product, aspergillomarasmine A, and has been synthesized through a variety of methods.
作用機序
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to inhibit the activity of bacterial enzymes, specifically the enzymes involved in the biosynthesis of peptidoglycan, which is a key component of bacterial cell walls. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using 3-(Tetrahydropyran-2-yloxy)propanamide in lab experiments is its ability to inhibit bacterial enzymes, which could lead to the development of new antibiotics. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 3-(Tetrahydropyran-2-yloxy)propanamide. One direction is the development of new antibiotics based on 3-(Tetrahydropyran-2-yloxy)propanamide's ability to inhibit bacterial enzymes. Another direction is the study of 3-(Tetrahydropyran-2-yloxy)propanamide's potential applications in agriculture, specifically its ability to enhance plant growth and improve crop yields. Additionally, further studies are needed to fully understand 3-(Tetrahydropyran-2-yloxy)propanamide's biochemical and physiological effects, as well as its potential applications in material science.
科学的研究の応用
3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(Tetrahydropyran-2-yloxy)propanamide has shown potential as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics. In agriculture, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential to enhance plant growth and improve crop yields. In material science, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential use in the synthesis of new materials with unique properties.
特性
CAS番号 |
181636-84-0 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
InChIキー |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
正規SMILES |
C1CCOC(C1)OCCC(=O)N |
同義語 |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
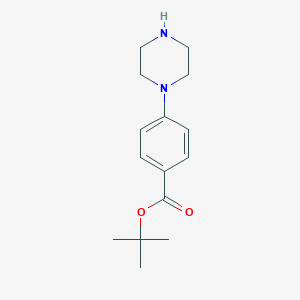

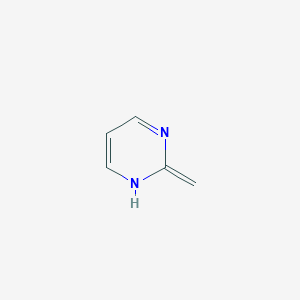
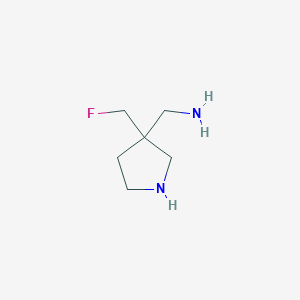


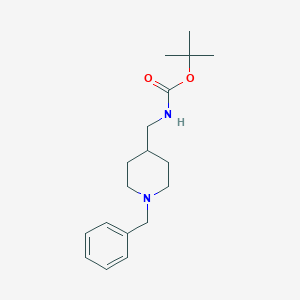


![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

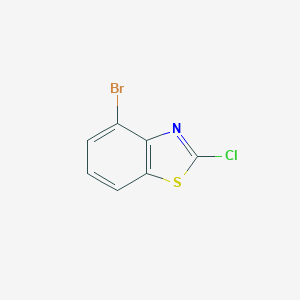
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)